N-Demethylerythromycin A
Overview
Description
N-Demethylerythromycin A is a minor co-metabolite of erythromycin produced by the bacterium Saccharopolyspora erythraea . It is a derivative of erythromycin, a well-known antibiotic, and exhibits a very narrow spectrum of antibiotic activity . The molecular formula of this compound is C36H65NO13, and it has a molecular weight of 719.90 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Demethylerythromycin A can be synthesized through the fermentation of Saccharopolyspora erythraea, followed by extraction and purification processes . The fermentation process involves culturing the bacterium in a suitable medium under controlled conditions to produce erythromycin and its derivatives, including this compound.
Industrial Production Methods
Industrial production of this compound follows similar fermentation processes used for erythromycin production. The fermentation broth is subjected to various extraction and purification steps to isolate this compound. These steps may include solvent extraction, chromatography, and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-Demethylerythromycin A undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
N-Demethylerythromycin A has several scientific research applications, including:
Mechanism of Action
N-Demethylerythromycin A exerts its effects by binding to the bacterial ribosome, inhibiting protein synthesis. This mechanism is similar to that of erythromycin, where the compound binds to the 50S subunit of the ribosome, preventing the translocation of peptides during translation . The molecular targets involved in this process include the ribosomal RNA and specific ribosomal proteins .
Comparison with Similar Compounds
Similar Compounds
Erythromycin A: The parent compound with a broader spectrum of antibiotic activity.
Erythromycin B: Another derivative with similar antibiotic properties.
Erythromycin C: A less common derivative with distinct structural features.
Clarithromycin: A semi-synthetic derivative with improved pharmacokinetic properties.
Uniqueness of N-Demethylerythromycin A
This compound is unique due to its specific structural modification, which involves the removal of a methyl group from erythromycin A. This modification results in a compound with a narrower spectrum of activity and distinct metabolic properties .
Properties
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H65NO13/c1-13-24-36(10,44)29(40)19(4)26(38)17(2)15-34(8,43)31(50-33-27(39)23(37-11)14-18(3)46-33)20(5)28(21(6)32(42)48-24)49-25-16-35(9,45-12)30(41)22(7)47-25/h17-25,27-31,33,37,39-41,43-44H,13-16H2,1-12H3/t17-,18-,19+,20+,21-,22+,23+,24-,25+,27-,28+,29-,30+,31-,33+,34-,35-,36-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOOBKBDBNRQCF-QNPWSHAKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NC)O)(C)O)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)NC)O)(C)O)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H65NO13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
719.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
992-62-1 | |
Record name | N-Demethylerythromycin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000992621 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy- 4,6-dimethyloxan-2-yl)oxy-6-[3-hydroxy-6-methyl-4-(methylamino)oxan- 2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane- 2,10-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-DEMETHYLERYTHROMYCIN A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CUO27O3DC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of N-Demethylerythromycin A in the context of erythromycin derivatives?
A1: this compound serves as a crucial precursor in the synthesis of various erythromycin analogs, including the clinically important antibiotic clarithromycin . This compound lacks the methyl group on the nitrogen atom of the desosamine sugar moiety compared to erythromycin A. This structural difference is key to achieving regioselective modifications, especially at the C-6 hydroxyl group, ultimately leading to derivatives with improved pharmacological properties.
Q2: Can you elaborate on the selective methylation of this compound and its importance?
A2: While erythromycin A possesses five hydroxyl groups, achieving regioselective methylation at a specific position is challenging. Utilizing this compound 9-oxime derivatives allows for selective methylation at the C-6 hydroxyl group with up to 90% selectivity . This selectivity stems from the presence of a protecting group at the 9-oxime position, influencing the reactivity of the hydroxyl groups. This controlled methylation is crucial for synthesizing clarithromycin (6-O-methylerythromycin A), which exhibits enhanced acid stability and improved pharmacokinetic properties compared to erythromycin A .
Q3: Beyond clarithromycin, are there other notable derivatives synthesized from this compound?
A3: Yes, researchers have explored various modifications of this compound beyond C-6 methylation. For instance, 8-fluorinated erythromycin cyclic 2′,3′-carbamates have been synthesized using this compound as a starting point . These modifications often aim to improve upon existing characteristics of erythromycin A, such as enhancing antibacterial activity, bioavailability, or stability.
Q4: How is this compound utilized in radiolabeling studies?
A4: this compound plays a critical role in developing radiolabeled erythromycin analogs for in vivo studies. It can be reductively methylated using carbon-11 labeled formaldehyde ([11C]formaldehyde) to produce carbon-11 labeled erythromycin A lactobionate . This radiolabeled compound enables researchers to track the distribution and metabolism of erythromycin A non-invasively, providing valuable insights into its pharmacokinetic behavior within living organisms.
Q5: Have there been any studies exploring structure-activity relationships (SAR) using this compound as a template?
A5: While the provided abstracts do not delve into specific SAR studies using this compound, the synthesis and evaluation of various O-alkylated erythromycin derivatives, including clarithromycin, highlight the impact of structural modifications on biological activity . These explorations emphasize the importance of understanding how different substituents on the erythromycin scaffold, achievable through modifications of this compound, can influence its potency, spectrum of activity, and other pharmacological properties.
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